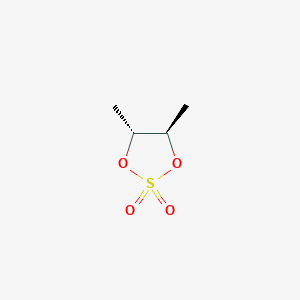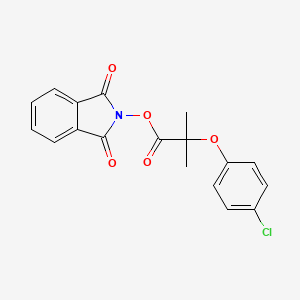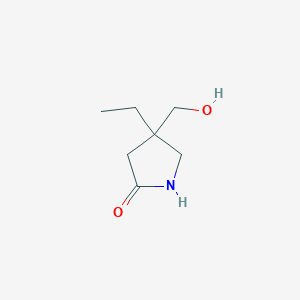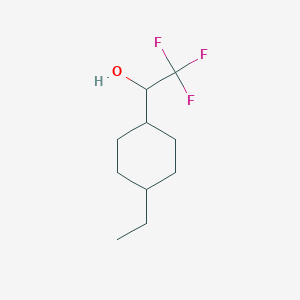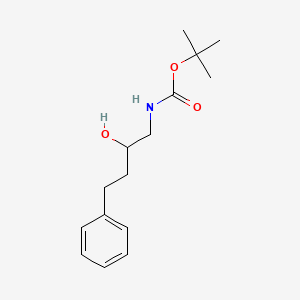
4-Chloro-2,5-difluoromandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,5-difluoromandelic acid is an organic compound that belongs to the class of mandelic acids, which are aromatic alpha-hydroxy acids. This compound is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C8H5ClF2O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-difluoromandelic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-Chloro-2,5-difluorobenzaldehyde.
Oxidation: The aldehyde group is oxidized to form the corresponding carboxylic acid.
Hydroxylation: The carboxylic acid undergoes hydroxylation to introduce the hydroxyl group at the alpha position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,5-difluoromandelic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-Chloro-2,5-difluorobenzoic acid.
Reduction: Formation of 4-Chloro-2,5-difluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2,5-difluoromandelic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,5-difluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form hydrogen bonds, which can influence its biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2,5-difluorobenzoic acid
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 4-Chloro-3,5-difluorobenzonitrile
Uniqueness
4-Chloro-2,5-difluoromandelic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H5ClF2O3 |
|---|---|
Peso molecular |
222.57 g/mol |
Nombre IUPAC |
2-(4-chloro-2,5-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5ClF2O3/c9-4-2-5(10)3(1-6(4)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
Clave InChI |
ZVXJVDDIHTXKOP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)F)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
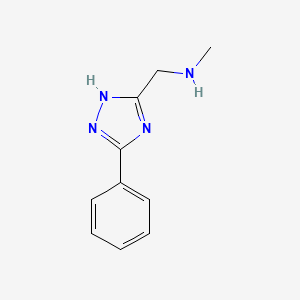
![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)
